Tributylmethylammonium chloride

Catalog No.
S581243
CAS No.
56375-79-2
M.F
C13H30ClN
M. Wt
235.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylmethylammonium chloride

CAS Number

56375-79-2

Product Name

Tributylmethylammonium chloride

IUPAC Name

tributyl(methyl)azanium;chloride

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

InChI

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

IPILPUZVTYHGIL-UHFFFAOYSA-M

SMILES

CCCC[N+](C)(CCCC)CCCC.[Cl-]

Synonyms

TBuMA, tri-n-butylmethylammonium, tri-n-butylmethylammonium chloride, tri-n-butylmethylammonium hydroxide, tri-n-butylmethylammonium sulfate (1:1), tributylmethylammonium, tributylmethylammonium iodide

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Cl-]

Catalysis

TMAC acts as a phase-transfer catalyst in biphasic reactions. These reactions involve two immiscible liquids, typically an organic phase and an aqueous phase. TMAC helps transfer reactants between these phases, enhancing reaction rates and efficiencies. For instance, TMAC can be used in alkylation reactions, where an alkyl group is transferred to another molecule. ()

Chemical Research

TMAC serves as a valuable reagent in various chemical research applications. Its cationic structure (positively charged) allows it to interact with different functional groups and facilitate reactions. Here are some examples:

  • Precipitation reactions: TMAC can precipitate certain anions (negatively charged ions) from solution, aiding in the purification and isolation of specific compounds. ()
  • Synthesis of novel materials: TMAC can be used in the synthesis of new materials with specific properties. For example, it can be employed in the preparation of ionic liquids, which are salts with unique liquid properties at room temperature. ()

Organometallic Chemistry

TMAC finds applications in organometallic chemistry, a field that studies compounds containing carbon-metal bonds. Its ability to form complexes with metal ions makes it useful for:

  • Stabilizing organometallic reagents: TMAC can help stabilize reactive organometallic compounds, facilitating their handling and use in further reactions. ()
  • Catalysis in organometallic reactions: TMAC can act as a catalyst in specific organometallic reactions, influencing reaction rates and selectivities.

Emerging Applications

Research is ongoing to explore new applications for TMAC in scientific research. Potential areas include:

  • Biomedical applications: Initial investigations suggest TMAC may have potential uses in drug delivery and gene therapy. However, more research is needed to establish its safety and efficacy in these areas. ()
  • Environmental remediation: TMAC's ability to interact with certain pollutants is being explored for its potential role in environmental remediation processes. ()

Tributylmethylammonium chloride is a quaternary ammonium compound with the molecular formula C13H30ClN\text{C}_{13}\text{H}_{30}\text{ClN} and a molecular weight of 235.84 g/mol. It appears as a colorless viscous liquid, with a melting point of -33 °C and a boiling point of 152 °C . This compound is known for its solubility in water and is often used in various chemical applications due to its ionic nature.

TMBAC is a mild skin and eye irritant and may be harmful if swallowed. It is also slightly flammable. Proper personal protective equipment (PPE) should be worn when handling MTBAC, including gloves, safety glasses, and a lab coat. Spills should be cleaned up promptly, and appropriate waste disposal procedures followed [].

Data:

  • LD50 (oral, rat): > 5 g/kg
Typical of quaternary ammonium compounds. It can undergo hydrolysis, particularly in the presence of strong bases, leading to the formation of tributylmethylamine and hydrochloric acid. Additionally, it can react with strong oxidizing agents, which may result in violent reactions . The compound has been studied for its interaction with various solutes in aqueous solutions, showcasing its ability to influence solute-solvent interactions significantly .

Tributylmethylammonium chloride can be synthesized through the alkylation of methylamine with butyl bromide or butyl chloride. The reaction typically occurs under reflux conditions in an organic solvent such as acetone or ethanol. The general reaction can be represented as follows:

Methylamine+3Butyl halideTributylmethylammonium halide+3Halide ion\text{Methylamine}+3\text{Butyl halide}\rightarrow \text{Tributylmethylammonium halide}+3\text{Halide ion}

This synthesis method allows for the production of the compound in significant yields while maintaining purity .

Tributylmethylammonium chloride finds various applications across different fields:

  • Chemical Synthesis: Used as a reagent in organic synthesis and catalysis.
  • Phase Transfer Catalyst: Facilitates the transfer of reactants between immiscible phases, enhancing reaction rates.
  • Biochemical Studies: Employed in studies involving solute-solvent interactions and physicochemical properties of solutions .
  • Industrial Processes: Utilized in water treatment processes and as an additive in certain formulations.

Research has focused on the interaction behavior of tributylmethylammonium chloride with other solutes, particularly sugars like sucrose. Studies have shown that it affects volumetric and acoustic properties in aqueous solutions, indicating significant solute-solvent interactions that can influence solubility and reactivity . Such studies contribute to understanding how this compound behaves under various conditions, which is crucial for its application in industrial processes.

Several compounds share structural similarities with tributylmethylammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tetra-n-butylammonium bromideC16H36BrNContains bromide instead of chloride; higher hydrophobicity.
Methyltrioctylammonium chlorideC27H57ClNLonger alkyl chains; used as a surfactant.
Triethylmethylammonium chlorideC9H21ClNShorter alkyl chains; more soluble in polar solvents.

Uniqueness: Tributylmethylammonium chloride is distinguished by its balance between hydrophilicity and hydrophobicity due to the presence of three butyl groups attached to a methylated nitrogen atom. This unique structure allows it to function effectively as a phase transfer catalyst while also being soluble in water, making it versatile for various applications.

UNII

AZ0B34ME3U

Related CAS

3085-79-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (12.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (58.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

56375-79-2

Wikipedia

Tributylmethylammonium chloride

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Synthetic rubber manufacturing
1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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